4-Amino-3-fluorobenzenethiol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Amino-3-fluorobenzenethiol involves several chemical strategies, including the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides under mild alkaline conditions, which has been widely used for the quantitative assay of N-terminal amino-acids (Tonge, 1962). Additionally, derivatives of 4-fluorobenzenethiol have been prepared directly from the thiol, leading to the synthesis of various metallic and organometallic derivatives (Hergett & Peach, 1988).
Molecular Structure Analysis
The molecular structure of 4-Amino-3-fluorobenzenethiol and its derivatives can be elucidated through techniques like X-ray diffraction, NMR, and DFT calculations. For instance, the structure of a novel derivative, BFAOB, indicates strong hydrogen bonding and crystal packing stabilized by weak hydrogen bonding (Ashfaq et al., 2021).
Chemical Reactions and Properties
4-Amino-3-fluorobenzenethiol participates in various chemical reactions, including its use as a precursor for synthesizing organometallic compounds and thioethers. The reaction of fluoro-2,4-dinitrobenzene with amino-acids has been explored for synthesizing DNP-peptide under mild conditions (Tonge, 1962). Furthermore, studies on the derivatives of 4-fluorobenzenethiol show its potential in preparing various metallic and organometallic derivatives (Hergett & Peach, 1988).
Physical Properties Analysis
The physical properties of 4-Amino-3-fluorobenzenethiol derivatives, such as solubility, thermal stability, and moisture absorption, have been characterized in studies. For example, soluble fluoro-polyimides synthesized from fluorine-containing aromatic diamines show excellent thermal stability and low moisture absorption (Xie et al., 2001).
Scientific Research Applications
Antimicrobial Agent Development
One significant application of fluorinated benzene derivatives is in the development of new antimicrobial agents. For instance, a study by Armenise et al. (2012) synthesized a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives from chloro-substituted-2-amino-5-fluorobenzenethiol. These compounds exhibited promising antimicrobial activity against various Gram-positive and Gram-negative bacterial strains and selected fungi species, highlighting the potential of fluorinated benzene derivatives in creating effective antimicrobial agents Armenise et al., 2012.
Synthesis of Fluorinated Compounds
Fluorinated compounds play a crucial role in medicinal chemistry due to their unique properties, such as enhanced stability and bioavailability. The synthesis of α-amino (2, or 4)-fluorobenzyl-phosphonates containing isoxazole moiety, as reported by Song et al. (2005), demonstrates the utility of fluorobenzene derivatives in generating compounds with moderate anticancer activity. These compounds were synthesized via reactions involving fluorobenzoaldehyde, showcasing the versatility of fluorinated benzene derivatives in creating bioactive molecules Song et al., 2005.
Functionalization of Surfaces
Fluorobenzene derivatives are also used in the functionalization of surfaces with various chemical groups. Roth et al. (2006) investigated nucleophilic aromatic substitution reactions of fluoronitro-substituted aromatic compounds to equip silica particles with primary amino and chromophoric groups. This method demonstrates the application of fluorinated benzene derivatives in modifying material surfaces for potential use in sensors, catalysis, and other technologies Roth et al., 2006.
Antitumor Agent Development
The development of antitumor agents is another critical application area. Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, indicating the role of fluorinated benzene derivatives in the synthesis of potent antitumor properties. These compounds, particularly those with fluorine substitutions, showed selective and potent antitumor activity, underscoring the importance of fluorinated derivatives in cancer research Bradshaw et al., 2002.
Safety And Hazards
properties
IUPAC Name |
4-amino-3-fluorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOWDGRYXPTHRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561215 |
Source
|
Record name | 4-Amino-3-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-fluorobenzenethiol | |
CAS RN |
15178-48-0 |
Source
|
Record name | 4-Amino-3-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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